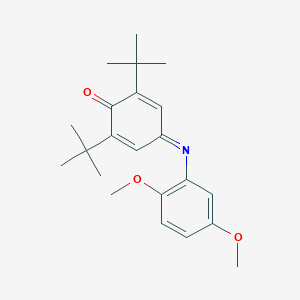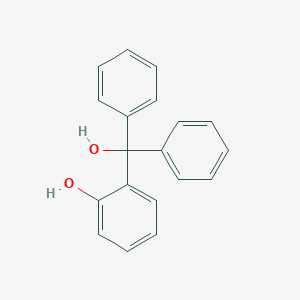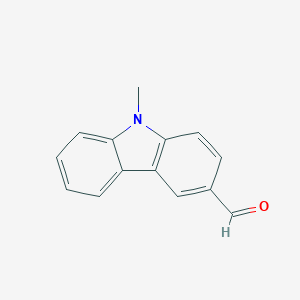
9-Methyl-9H-carbazole-3-carbaldehyde
概要
説明
9-Methyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . The IUPAC name for this compound is 9-methylcarbazole-3-carbaldehyde .
Molecular Structure Analysis
The InChI string for 9-Methyl-9H-carbazole-3-carbaldehyde isInChI=1S/C14H11NO/c1-15-13-5-3-2-4-11 (13)12-8-10 (9-16)6-7-14 (12)15/h2-9H,1H3 . The Canonical SMILES string is CN1C2=C (C=C (C=C2)C=O)C3=CC=CC=C31 . Physical And Chemical Properties Analysis
9-Methyl-9H-carbazole-3-carbaldehyde has a density of 1.2±0.1 g/cm³ . Its boiling point is 332.6±24.0 °C at 760 mmHg . The compound has a topological polar surface area of 22 Ų .科学的研究の応用
Antitumor Function in Melanoma Therapy
- Scientific Field: Medical Science, Oncology .
- Application Summary: ECCA, a carbazole derivative, has been found to have antitumor activity against melanoma cells . It selectively inhibits the growth of BRAF-mutated and BRAF-wild-type melanoma cells but has little effect on normal human primary melanocytes .
- Methods of Application: The study involved in vivo assays to confirm that ECCA suppressed melanoma growth by enhancing cell apoptosis and reducing cell proliferation . RNA-Seq analysis was also performed to identify pathways related to cell apoptosis that were affected by ECCA .
- Results: ECCA was found to enhance the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . The knockdown or deletion of p53 in those cells counteracted the ECCA-induced apoptosis, as well as senescence . ECCA did not have any evident toxic effects on normal tissues .
Antimicrobial and Antifungal Activities
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Carbazole derivatives, including 9-ethyl-9H-carbazole-3-carbaldehyde, have shown significant antimicrobial and antifungal activities .
- Methods of Application: The study involved the synthesis of various carbazole derivatives and testing their antimicrobial activity .
- Results: The World Health Organization (WHO) recently estimated that global death caused by antimicrobial-resistant pathogens will reach 10 million people per year by 2050 . Carbazole derivatives could potentially be part of the solution to this problem .
Photopolymerization
- Scientific Field: Material Science .
- Application Summary: Carbazole-based compounds containing aldehyde and cyanoacetic acid groups have been synthesized and used in photopolymerization . These compounds can be used as dyes/photosensitizers .
- Methods of Application: The study involved the synthesis of various carbazole-based compounds and testing their optical properties and applications in photopolymerization .
- Results: The UV spectra showed three main absorption peaks from 240 nm to 400 nm, indicating n-p and p-p* electron transitions . These functional compounds could be used as dyes/photosensitizers .
Antibacterial Activities
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Carbazole derivatives have shown significant antibacterial activities against both gram-positive and gram-negative bacterial strains .
- Methods of Application: The study involved the synthesis of various carbazole derivatives and testing their antibacterial activity .
- Results: Organic chelating agents like these carbazole derivatives play an important role in both analytical and biological fields .
Synthesis of Poly (vinyl acetal)s (PVAcs)
- Scientific Field: Polymer Science .
- Application Summary: 9-Ethyl-3-carbazolecarboxaldehyde, a similar compound to 9-Methyl-9H-carbazole-3-carbaldehyde, has been used in the synthesis of poly (vinyl acetal)s (PVAcs) .
- Methods of Application: The study involved the synthesis of PVAcs using 9-Ethyl-3-carbazolecarboxaldehyde .
- Results: The synthesized PVAcs could have potential applications in various fields .
Dye Photosensitized Photopolymerization
- Scientific Field: Material Science .
- Application Summary: Carbazole-based compounds containing aldehyde and cyanoacetic acid groups have been synthesized and used in photopolymerization . These compounds can be used as dyes/photosensitizers .
- Methods of Application: The study involved the synthesis of various carbazole-based compounds and testing their optical properties and applications in photopolymerization .
- Results: The UV spectra showed three main absorption peaks from 240 nm to 400 nm, indicating n-p and p-p* electron transitions . These functional compounds could be used as dyes/photosensitizers .
Safety And Hazards
特性
IUPAC Name |
9-methylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTJHESWOJBCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346249 | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9H-carbazole-3-carbaldehyde | |
CAS RN |
21240-56-2 | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



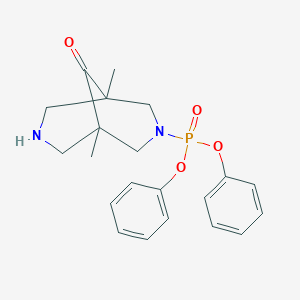

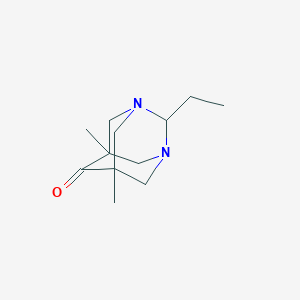
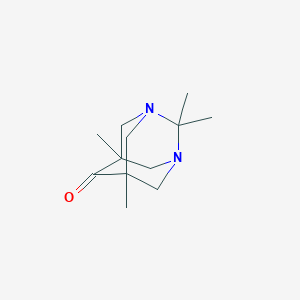
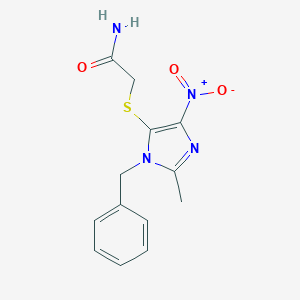
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
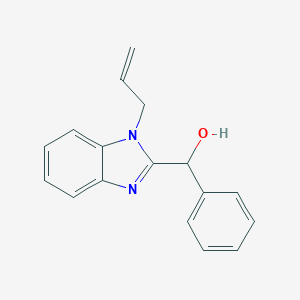
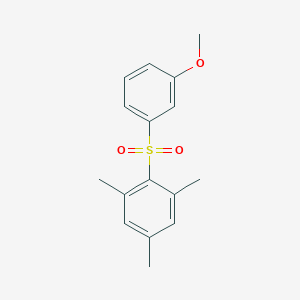
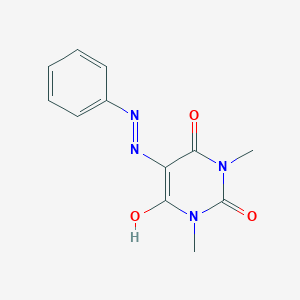
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
